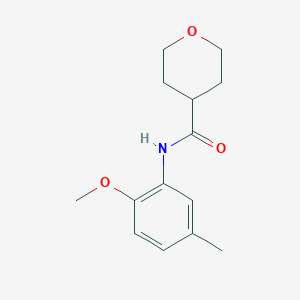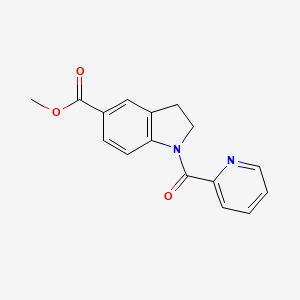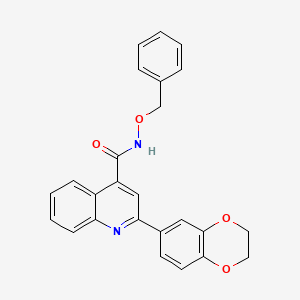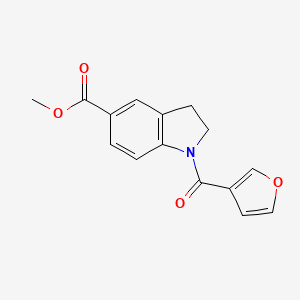
N-(2-methoxy-5-methylphenyl)oxane-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxy-5-methylphenyl)oxane-4-carboxamide, also known as GW501516, is a synthetic compound that belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists. It was first synthesized in the 1990s and has since gained attention for its potential applications in scientific research.
Mecanismo De Acción
N-(2-methoxy-5-methylphenyl)oxane-4-carboxamide exerts its effects through activation of PPARδ, a nuclear receptor that plays a key role in regulating lipid metabolism and glucose homeostasis. Activation of PPARδ leads to increased expression of genes involved in fatty acid oxidation and glucose uptake, as well as decreased expression of genes involved in lipogenesis and gluconeogenesis.
Biochemical and Physiological Effects:
N-(2-methoxy-5-methylphenyl)oxane-4-carboxamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase fatty acid oxidation, improve insulin sensitivity, and reduce inflammation. It has also been shown to improve cardiovascular function, including reducing blood pressure and improving endothelial function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-methoxy-5-methylphenyl)oxane-4-carboxamide has several advantages for use in laboratory experiments. It is highly selective for PPARδ, making it a useful tool for studying the effects of PPARδ activation on various physiological processes. It is also relatively stable and has a long half-life, making it useful for long-term studies. However, it is important to note that N-(2-methoxy-5-methylphenyl)oxane-4-carboxamide has not been approved for human use and has not been extensively studied for its potential toxicity.
Direcciones Futuras
There are several potential future directions for research on N-(2-methoxy-5-methylphenyl)oxane-4-carboxamide. One area of interest is its potential use in the treatment of various diseases, including obesity, diabetes, and cardiovascular disease. Another area of interest is its potential use in athletic performance enhancement, although this is a controversial topic and requires further investigation. Additionally, further studies are needed to fully understand the potential toxicity of N-(2-methoxy-5-methylphenyl)oxane-4-carboxamide and its long-term effects on human health.
Métodos De Síntesis
The synthesis of N-(2-methoxy-5-methylphenyl)oxane-4-carboxamide involves several steps, including the reaction of 2-methoxy-5-methylphenol with chloroacetyl chloride, followed by the reaction with sodium methoxide and 4-bromo-2-hydroxybenzonitrile. The resulting product is then subjected to further reactions to obtain the final compound.
Aplicaciones Científicas De Investigación
N-(2-methoxy-5-methylphenyl)oxane-4-carboxamide has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of effects on various physiological processes, including lipid metabolism, glucose homeostasis, and inflammation. It has also been investigated for its potential use in the treatment of various diseases, including obesity, diabetes, and cardiovascular disease.
Propiedades
IUPAC Name |
N-(2-methoxy-5-methylphenyl)oxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-10-3-4-13(17-2)12(9-10)15-14(16)11-5-7-18-8-6-11/h3-4,9,11H,5-8H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHKJRNBUGYJXGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxy-5-methylphenyl)oxane-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 4-({[5-(ethoxycarbonyl)-1-methyl-1H-pyrrol-3-yl]sulfonyl}amino)piperidine-1-carboxylate](/img/structure/B7539363.png)


![3,5,7-trimethyl-3H-[1,2,4]triazolo[1,5-a]pyrimidin-8-ium](/img/structure/B7539386.png)


![1-[5-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-2,4-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B7539391.png)

![6-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-[(4-fluorophenyl)methyl]-1H-pyrimidine-2,4-dione](/img/structure/B7539420.png)
![N,N,1,9-tetramethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B7539427.png)


![N,2,5-trimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]furan-3-carboxamide](/img/structure/B7539451.png)